molecular formula C9H8N2 B1581460 6-メチルキノキサリン CAS No. 6344-72-5

6-メチルキノキサリン

カタログ番号: B1581460
CAS番号: 6344-72-5
分子量: 144.17 g/mol
InChIキー: OSRARURJYPOUOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂. It is a derivative of quinoxaline, which consists of a benzene ring fused to a pyrazine ring. The presence of a methyl group at the 6th position of the quinoxaline ring distinguishes 6-Methylquinoxaline from other quinoxaline derivatives .

科学的研究の応用

Chemical Applications

6-Methylquinoxaline serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in:

  • Synthesis of Derivatives : It can undergo oxidation and reduction reactions to form derivatives with enhanced properties. For instance, oxidation can yield quinoxaline-2,7-dione derivatives, while reduction can produce tetrahydroquinoxaline derivatives.
  • Electrophilic Substitution : The compound can participate in electrophilic substitution reactions to introduce functional groups into the quinoxaline ring, broadening its application scope in organic synthesis.

Biological Applications

In biological research, 6-Methylquinoxaline has been investigated for its potential as an enzyme inhibitor and receptor antagonist. Its derivatives have shown significant activity against various pathogens and diseases:

  • Antimicrobial Activity : Quinoxaline derivatives, including 6-Methylquinoxaline, exhibit antibacterial properties. Studies indicate that modifications at the C-6 and C-8 positions enhance antibacterial activity against Gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin .
  • Anticancer Potential : Research has shown that quinoxaline derivatives can inhibit specific kinases involved in cancer progression. For example, they have been linked to the inhibition of VEGFR-2, a receptor associated with angiogenesis .
  • Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Industrial Applications

In industry, 6-Methylquinoxaline is utilized in:

  • Corrosion Inhibition : It has been studied as an effective corrosion inhibitor for mild steel in acidic environments. Experimental results indicate that it exhibits high inhibition efficiency (up to 86%) when used at optimal concentrations .
  • Dyes and Pigments Production : The compound is also employed as an intermediate in the synthesis of dyes and pigments, contributing to the colorant industry.

Corrosion Inhibition Study

A study conducted on 6-methylquinoxaline-2,3(1H,4H)-dione demonstrated its effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid. The research utilized electrochemical impedance spectroscopy (EIS) and Tafel polarization techniques to evaluate its performance. Results indicated that the inhibition efficiency increased with the concentration of the inhibitor, supporting its application in industrial settings .

Antibacterial Activity Evaluation

A comprehensive study assessed the antibacterial activity of several quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The findings revealed that specific structural modifications significantly enhanced antibacterial efficacy, highlighting the potential of 6-Methylquinoxaline derivatives in combating resistant bacterial strains .

準備方法

Synthetic Routes and Reaction Conditions

6-Methylquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 2-methylglyoxal under acidic conditions. This reaction typically requires heating and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .

Another method involves the cyclization of 2-(2-aminophenyl)-2-methylpropanenitrile in the presence of a base such as sodium ethoxide. This reaction proceeds through an intramolecular cyclization to form the quinoxaline ring .

Industrial Production Methods

Industrial production of 6-Methylquinoxaline often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

化学反応の分析

Types of Reactions

6-Methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

Uniqueness

6-Methylquinoxaline is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other quinoxaline derivatives .

生物活性

6-Methylquinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This article reviews the biological activity of 6-methylquinoxaline, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties based on recent research findings.

1. Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including 6-methylquinoxaline, have been extensively studied for their broad spectrum of biological activities. These compounds exhibit significant antibacterial, antifungal, antiviral, and anticancer properties. The structural diversity of quinoxalines contributes to their varied mechanisms of action against different biological targets.

2. Antimicrobial Activity

Antibacterial Properties

Research indicates that 6-methylquinoxaline and its derivatives possess notable antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that certain phenyl-substituted quinoxalines effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
6-MethylquinoxalineMSSA32 µg/mL64 µg/mL
6-MethylquinoxalineMRSA16 µg/mL32 µg/mL
Quaternized DerivativeMSSA8 µg/mL16 µg/mL
Quaternized DerivativeVRE4 µg/mL8 µg/mL

The table above summarizes the antibacterial activity of 6-methylquinoxaline compared to its quaternized derivatives. The quaternized compounds generally exhibit lower MIC and MBC values, indicating enhanced antibacterial potency.

Mechanism of Action

The mechanism by which quinoxaline derivatives exert their antibacterial effects often involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity. Specifically, they may interfere with FtsZ protein polymerization, a crucial step in bacterial cell division .

3. Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of 6-methylquinoxaline derivatives. Research shows that these compounds can significantly reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and MMPs in vitro .

  • Inhibition of COX-2 : Compounds derived from quinoxaline have shown a capacity to inhibit COX-2 expression in inflammatory models.
  • MMP Inhibition : The ability to suppress matrix metalloproteinases (MMPs) indicates potential therapeutic applications in conditions characterized by excessive inflammation and tissue remodeling.

4. Anticancer Activity

Recent investigations have revealed that 6-methylquinoxaline exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The table above presents the IC50 values for 6-methylquinoxaline against different cancer cell lines, indicating its potential as an anticancer agent.

5. Case Studies

Case Study: Antimicrobial Efficacy

In a study conducted by researchers evaluating various quinoxaline derivatives, it was found that modifications at specific positions on the quinoxaline ring significantly enhanced antibacterial activity. The study highlighted that introducing hydrophobic groups at the 3-position increased the compound's affinity for bacterial membranes .

Case Study: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of a series of quinoxaline derivatives in an animal model of arthritis. The results showed a marked reduction in paw edema and inflammatory markers in treated animals compared to controls, suggesting therapeutic potential for inflammatory diseases .

特性

IUPAC Name

6-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRARURJYPOUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287490
Record name 6-Methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-72-5
Record name 6-Methylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6344-72-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-methylbenzene-1,2-diamine (50.0 g, 0.41 mol) in isopropanol (300 mL) was added a solution of glyoxal (40% in water, 65.3 g, 0.45 mol) at room temperature. The reaction mixture was heated at 80° C. for 2 hours and evaporated under vacuum to give 6-methylquinoxaline (55 g, 93%), which was used directly in the next step. 1H NMR (300 MHz, CDCl3) δ 8.77 (dd, J=1.5, 7.2 Hz, 2H), 7.99 (d, J=8.7 Hz, 1H), 7.87 (s, 1H), 7.60 (dd, J=1.5, 8.4 Hz, 1H), 2.59 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-methyl-1,2-phenylenediamine (5.0 g, 41 mmol) in methanol (250 mL) was treated with a solution of 40% aqueous glyoxal and stirred for 16 h. The solvent was evaporated and the residue was distilled under vacuum (2 mm Hg, 85-88° C.) to leave a colorless oil (1.5 g, 25%). LC/MS Method A, r.t.=1.02 mins., purity=99.5%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
25%

Synthesis routes and methods III

Procedure details

A solution of 3,4-diaminotoluene (Aldrich, 100 g, 0.82 mol) in 600 mL of hot water (temp. 70-75° C.) was added rapidly to a 60° C. slurry of glyoxal-sodium bisulfite adduct (Aldrich, 239.5 g, 0.9 mol, 1.1 eq) in 400 mL of water. The resulting dark-brown clear solution was heated at 60° C. for 1 hr, then 5 g (0.02 mol) of additional glyoxal adduct was added. The mixture was allowed to cool to r.t. and filtered through a paper filter. The filtrate was neutralized with 5 M aq. NaOH to pH 7.5-7.8 and then extracted with ether (4×400 mL). The extract was dried over Na2SO4 and concentrated on a rotary evaporator to afford 92 g of brown oil which was distilled in vacuum (bp. 100-102° C. at 10 mm Hg; Cavagnol, J. C.; Wiselogle, F. Y. J. Am. Chem. Soc. 1947, 69, 795; 86° C. at 1 mm Hg). Yield 89 g (75%) as a pale-yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
239.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Methylquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Methylquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Methylquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Methylquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Methylquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。